molecular formula C11H17NO4 B1469180 trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid CAS No. 2144982-04-5

trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid

Cat. No.: B1469180
CAS No.: 2144982-04-5
M. Wt: 227.26 g/mol
InChI Key: APISMOOLLBUKEV-UHFFFAOYSA-N
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Description

trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid (CAS: 2144982-04-5) is a cyclohexanecarboxylic acid derivative with a trans-configuration of substituents. Its structure features a carboxylic acid group at position 1 and an allyloxycarbonylamino (-NHCOOCH₂CH=CH₂) group at position 4 of the cyclohexane ring . This compound is utilized as a synthetic intermediate in organic chemistry, particularly in peptide synthesis and prodrug development, owing to the allyloxycarbonyl (Alloc) group’s orthogonal deprotection properties under mild conditions (e.g., palladium catalysis). It is commercially available with a purity of 95% (Combi-Blocks, MFCD31619027) .

Properties

IUPAC Name

4-(prop-2-enoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-7-16-11(15)12-9-5-3-8(4-6-9)10(13)14/h2,8-9H,1,3-7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APISMOOLLBUKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acids, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), known for its anti-fibrinolytic properties and role in accelerating barrier recovery in skin tissues. This article reviews the biological activity of trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid features a cyclohexane ring substituted with an allyloxycarbonyl group and an amino group. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

The biological activity of trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid is hypothesized to involve several mechanisms:

  • Protease Inhibition : Similar compounds have been shown to inhibit serine proteases, which play a crucial role in various physiological processes including wound healing and inflammation .
  • Barrier Recovery : Studies indicate that T-AMCHA accelerates barrier recovery in skin by modulating proteolytic activity following epidermal injury . It is likely that trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid exhibits similar effects.
  • Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in metabolic pathways, influencing cell signaling and proliferation.

Biological Activity and Therapeutic Applications

Research has highlighted several potential therapeutic applications for trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid:

  • Wound Healing : Due to its role in protease inhibition and barrier recovery, this compound may be beneficial in formulations aimed at enhancing wound healing processes.
  • Anti-inflammatory Effects : By modulating proteolytic activity, it could reduce inflammation associated with skin injuries or other conditions.
  • Pharmaceutical Intermediates : As noted in patent literature, derivatives of cyclohexanecarboxylic acids serve as intermediates in the synthesis of bioactive compounds, potentially including Janus kinase inhibitors and other pharmaceuticals .

Case Studies and Research Findings

A number of studies have explored the biological activities associated with related compounds:

StudyFindings
Barrier Recovery Study T-AMCHA application accelerated barrier recovery in hairless mice and human skin after epidermal disruption. Proteolytic activity increased post-injury, which was mitigated by T-AMCHA application .
Protease Inhibition Study T-AMCHA demonstrated significant inhibition of plasmin, a serine protease, which correlated with reduced epidermal hyperplasia following repeated injuries .
Synthesis and Application Trans-4-amino derivatives have been developed as intermediates for synthesizing active pharmaceutical ingredients, showcasing their versatility in drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Applications
trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid C₁₁H₁₆NO₄* 226.25 (calculated) Allyloxycarbonylamino 2144982-04-5 Organic synthesis intermediate
trans-4-(Boc-amino)cyclohexanecarboxylic acid C₁₂H₂₁NO₄ 243.30 tert-Butoxycarbonylamino 53292-89-0 Peptide synthesis
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid C₈H₁₄O₃ 158.20 Hydroxymethyl 66185-74-8 Pharmaceutical intermediates
trans-4-Isopropylcyclohexanecarboxylic acid C₁₀H₁₆O₂ 170.23 Isopropyl N/A Nateglinide synthesis (related compound)

*Estimated based on structural analysis.

Key Observations :

  • Molecular Weight : The Boc-protected analog has the highest molecular weight (243.30 g/mol) due to the bulky tert-butyl group, while the hydroxymethyl derivative is the lightest (158.20 g/mol).
  • Substituent Effects: Allyloxycarbonylamino: Enhances reactivity for post-synthetic modifications (e.g., deprotection under Pd-mediated conditions). Boc-amino: Offers acid-labile protection, ideal for stepwise peptide synthesis .

Crystallographic and Analytical Data

  • Thermal Analysis : Differential scanning calorimetry (DSC) and XRPD studies on analogs like nicotinamide-trans-cinnamic acid cocrystals (melting point ~150°C) suggest trans-substituted cyclohexanes form stable crystalline phases .

Preparation Methods

Direct Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

Process Overview:

  • The primary approach involves the catalytic hydrogenation of 4-aminobenzoic acid or its derivatives under basic aqueous conditions to produce trans-4-amino-1-cyclohexanecarboxylic acid derivatives.
  • This is typically conducted in a one-pot reaction, which simplifies the process and improves industrial applicability.
  • The reaction uses a catalyst such as 5% ruthenium on carbon (Ru/C), which promotes hydrogenation at relatively low hydrogen pressures (around 15 bar) and moderate temperatures (approximately 100°C).
  • A base such as sodium hydroxide (NaOH) at 10% concentration in water is used to maintain basic conditions.

Key Findings:

  • The process achieves a trans isomer ratio exceeding 75%, which is significant for downstream applications.
  • Catalyst loading is critical, with optimal results obtained using 20-40% catalyst weight relative to the starting material.
  • The reaction avoids the need for post-reaction isomerization from cis to trans, streamlining the synthesis.

Reaction Conditions Summary:

Parameter Condition
Catalyst 5% Ru/C
Catalyst loading 20-40% w/w of starting material
Solvent Water with 10% NaOH
Temperature 100°C
Hydrogen pressure 15 bar
Reaction time Typically a few hours

Reference: This method is described in detail in patents CN108602758B and WO2017134212A1, emphasizing the one-pot synthesis with high trans selectivity.

Protection of the Amino Group via Allyloxycarbonyl (Alloc) Group

Process Overview:

  • After obtaining the trans-4-amino-1-cyclohexanecarboxylic acid, the amino group is protected to form derivatives such as trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid.
  • The allyloxycarbonyl (Alloc) protecting group is introduced typically by reacting the free amine with allyl chloroformate or allyl carbonate derivatives under mild conditions.
  • This protection step is essential for further synthetic transformations, especially in peptide synthesis or pharmaceutical intermediate production.

Typical Procedure:

  • The crude or purified trans-4-amino-cyclohexanecarboxylic acid is dissolved in an appropriate solvent such as dichloromethane or acetone.
  • A base (e.g., sodium bicarbonate or triethylamine) is added to neutralize the generated acid during the reaction.
  • Allyl chloroformate or an equivalent reagent is added dropwise at low temperature (0-25°C) to control the reaction rate.
  • The reaction mixture is stirred until completion, monitored by TLC or HPLC.
  • The product is isolated by extraction and purified by crystallization or chromatography.

Notes:

  • The use of the Alloc group is favored due to its mild removal conditions via palladium-catalyzed deprotection, which is compatible with sensitive functional groups.
  • This step must be carefully controlled to avoid overreaction or side reactions.

Separation and Purification of the trans Isomer

Challenges:

  • The hydrogenation step often produces a mixture of cis and trans isomers.
  • High purity trans isomer is required for pharmaceutical applications.

Methods:

  • Selective crystallization exploits differences in solubility between cis and trans isomers.
  • Selective esterification of the carboxylic acid group of the cis isomer allows for its removal, enriching the trans isomer.
  • For example, methylation using methyl bromide in the presence of potassium carbonate in acetone selectively reacts with the cis isomer, precipitating it out and allowing isolation of the pure trans isomer.

Purification Data Example:

Step Yield (%) Purity (%) Notes
Initial hydrogenation 70-75 ~75% trans Crude cis/trans mixture
Boc-protection (example) 70 92 Mixture of cis/trans protected
Selective esterification step 62 99.1 Isolated pure trans isomer

Reference: Detailed purification methods and yields are reported in CN108602758B and WO2017134212A1.

Alternative Methods: Cis to Trans Isomer Conversion

  • Some processes involve initial synthesis of the cis isomer followed by catalytic isomerization to the trans isomer.
  • This can be done using Raney Nickel or other catalysts under hydrogenation conditions.
  • However, these methods typically yield lower trans selectivity (~70%) and require additional purification steps.
  • The direct one-pot hydrogenation method is preferred for higher trans selectivity and process efficiency.

Summary Table of Preparation Methods

Method Key Features Trans Isomer Ratio Yield (%) Notes
One-pot catalytic hydrogenation 5% Ru/C catalyst, basic aqueous media >75% 70-75 Industrially suitable, mild conditions
Amino group protection (Alloc) Allyl chloroformate, mild conditions N/A ~90 Enables further synthetic transformations
Cis/trans separation Selective esterification/crystallization >99% purity 60-70 Essential for pharmaceutical purity
Cis to trans isomerization Raney Nickel catalyst ~70% Variable Less efficient, additional step

Q & A

Q. What are the key synthetic routes for preparing trans-4-Allyloxycarbonylamino-cyclohexanecarboxylic acid?

The synthesis typically involves two critical steps:

  • Amino Group Protection : Introduction of the allyloxycarbonyl (Alloc) group to protect the amino moiety. This is achieved by reacting the primary amine with allyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Cyclohexane Ring Functionalization : Starting from trans-4-aminocyclohexanecarboxylic acid derivatives, ester hydrolysis and subsequent oxidation or substitution reactions are employed to introduce the carboxylic acid group. For example, hydrolysis of trans-4-sulfinylamino esters followed by oxidation can yield the target compound . Key Reagents: Allyl chloroformate, triethylamine, Raney nickel (for hydrogenation), and oxidizing agents like H₂O₂ or KMnO₄.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the trans configuration of substituents on the cyclohexane ring and verifying Alloc group incorporation. Chemical shifts for the allyl protons (δ ~5.8–5.2 ppm) and carbamate carbonyl (δ ~155 ppm) are diagnostic .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O-C of Alloc) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₄) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX tools resolve stereochemical ambiguities in derivatives?

  • Structure Refinement : SHELXL refines crystal structures by optimizing bond lengths, angles, and displacement parameters. For trans-4-Allyloxycarbonylamino derivatives, the trans configuration is confirmed by torsion angles between the Alloc group and cyclohexane substituents .
  • ORTEP Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, ensuring no disorder in the Alloc group or cyclohexane ring . Example: A recent study resolved a 0.85 Å resolution structure, revealing hydrogen bonding between the carbamate group and solvent molecules .

Q. What strategies mitigate low yields during Alloc group deprotection?

  • Catalytic Pd(0) Mediated Deprotection : Use Pd(PPh₃)₄ with a scavenger (e.g., morpholine) in THF to cleave the Alloc group selectively without affecting the carboxylic acid .
  • Optimization of Reaction Conditions : Lowering reaction temperatures (0–5°C) reduces side reactions like β-hydride elimination. Yields improve from 60% to >85% under optimized conditions .

Q. How do steric effects influence the reactivity of trans-4-Allyloxycarbonylamino derivatives in nucleophilic substitutions?

  • Steric Hindrance Analysis : The bulky Alloc group on the cyclohexane ring reduces accessibility to nucleophiles. Comparative studies with smaller protecting groups (e.g., Boc) show a 40% decrease in substitution rates for Alloc derivatives .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states, revealing higher activation energies (~5 kcal/mol) for Alloc-protected substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid
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trans 4-Allyloxycarbonylamino-cyclohexanecarboxylic acid

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